molecular formula C10H15N5O10P2S B13413028 Guanosine 5'-O-(2-thiodiphosphate) CAS No. 71376-97-1

Guanosine 5'-O-(2-thiodiphosphate)

Cat. No.: B13413028
CAS No.: 71376-97-1
M. Wt: 459.27 g/mol
InChI Key: QJXJXBXFIOTYHB-UUOKFMHZSA-N
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Description

Guanosine 5’-O-(2-thiodiphosphate) is a non-hydrolyzable analog of guanosine diphosphate. It is commonly used in biochemical research as an inhibitor of G-protein activation by guanosine triphosphate and its analogs. This compound plays a significant role in studying signal transduction pathways and the regulation of various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-O-(2-thiodiphosphate) typically involves the thiolation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group .

Industrial Production Methods

Industrial production of guanosine 5’-O-(2-thiodiphosphate) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized reaction conditions and purification processes, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-O-(2-thiodiphosphate) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It does not readily participate in oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions

The compound is often used in reactions with various nucleotides and proteins to study their interactions. Common reagents include guanosine triphosphate analogs and specific enzymes that facilitate the binding and inhibition processes .

Major Products Formed

The major products formed from reactions involving guanosine 5’-O-(2-thiodiphosphate) are typically complexes with proteins or other nucleotides. These complexes are crucial for understanding the molecular mechanisms of signal transduction .

Scientific Research Applications

Guanosine 5’-O-(2-thiodiphosphate) has a wide range of applications in scientific research:

    Chemistry: Used to study the properties and interactions of nucleotides and their analogs.

    Biology: Plays a crucial role in investigating G-protein-coupled receptor signaling pathways.

    Medicine: Helps in understanding the molecular basis of diseases related to signal transduction abnormalities.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

Guanosine 5’-O-(2-thiodiphosphate) exerts its effects by competitively inhibiting the activation of G-proteins by guanosine triphosphate. It binds to the G-protein in place of guanosine triphosphate, preventing the activation of downstream signaling pathways. This inhibition is crucial for studying the regulation of various cellular processes and the role of G-proteins in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine 5’-O-(2-thiodiphosphate) is unique due to its non-hydrolyzable nature, making it an effective inhibitor of G-protein activation. This property distinguishes it from other guanosine analogs, which may be hydrolyzed under physiological conditions .

Properties

CAS No.

71376-97-1

Molecular Formula

C10H15N5O10P2S

Molecular Weight

459.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1

InChI Key

QJXJXBXFIOTYHB-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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